Cas no 1189700-43-3 (3-(4-Chlorophenyl)glutaric-d4 Anhydride)

3-(4-Chlorophenyl)glutaric-d4 Anhydride is a deuterated derivative of 3-(4-chlorophenyl)glutaric anhydride, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of deuterated pharmaceuticals and metabolites for pharmacokinetic and metabolic research. Its high isotopic purity and stability make it suitable for tracer studies and mechanistic investigations. The anhydride functionality allows for efficient derivatization, facilitating incorporation into larger molecular frameworks while maintaining isotopic integrity.
3-(4-Chlorophenyl)glutaric-d4 Anhydride structure
1189700-43-3 structure
Product Name:3-(4-Chlorophenyl)glutaric-d4 Anhydride
CAS No:1189700-43-3
MF:C11H9ClO3
MW:228.665009260178
CID:1064157
Update Time:2025-10-12

3-(4-Chlorophenyl)glutaric-d4 Anhydride Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Chlorophenyl)glutaric-d4 Anhydride
    • 3-(4-Chlorophenyl-d4)glutaric Anhydride
    • 4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione
    • Inchi: 1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D
    • InChI Key: OCZRLOJECISNAO-RHQRLBAQSA-N
    • SMILES: ClC1C([2H])=C([2H])C(=C([2H])C=1[2H])C1CC(=O)OC(C1)=O

Computed Properties

  • Exact Mass: 228.04900

Experimental Properties

  • PSA: 43.37000
  • LogP: 2.28720

3-(4-Chlorophenyl)glutaric-d4 Anhydride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C378302-5mg
3-(4-Chlorophenyl)glutaric-d4 Anhydride
1189700-43-3
5mg
$201.00 2023-05-18
TRC
C378302-50mg
3-(4-Chlorophenyl)glutaric-d4 Anhydride
1189700-43-3
50mg
$1596.00 2023-05-18

3-(4-Chlorophenyl)glutaric-d4 Anhydride Related Literature

Additional information on 3-(4-Chlorophenyl)glutaric-d4 Anhydride

Comprehensive Overview of 3-(4-Chlorophenyl)glutaric-d4 Anhydride (CAS No. 1189700-43-3): Properties, Applications, and Research Insights

3-(4-Chlorophenyl)glutaric-d4 Anhydride (CAS No. 1189700-43-3) is a deuterated analog of 3-(4-chlorophenyl)glutaric anhydride, a compound of significant interest in pharmaceutical and biochemical research. The incorporation of deuterium (d4) enhances its utility in isotope labeling, metabolic studies, and drug development. This article delves into its molecular structure, synthesis, and cutting-edge applications, addressing trending topics such as deuterated drugs, precision medicine, and stable isotope applications.

The compound's systematic name, 3-(4-Chlorophenyl)glutaric-d4 Anhydride, highlights its deuterium substitution at four positions, which improves metabolic stability and reduces off-target effects—a key advantage in pharmacokinetic studies. Researchers frequently search for terms like "deuterium in drug design" or "CAS 1189700-43-3 uses", reflecting growing demand for isotopically labeled compounds in next-generation therapeutics.

From a structural perspective, the anhydride moiety of this compound enables reactivity with nucleophiles, making it valuable for proteomics and bioconjugation. Its 4-chlorophenyl group contributes to lipophilicity, a property often explored in CNS drug development. Recent publications correlate such structures with blood-brain barrier permeability, a hot topic in neurodegenerative disease research.

In analytical chemistry, 3-(4-Chlorophenyl)glutaric-d4 Anhydride serves as an internal standard in LC-MS and NMR spectroscopy, addressing reproducibility challenges in quantitative analysis. Its deuterated form minimizes interference in mass spectrometry imaging (MSI), a technique gaining traction in spatial omics and cancer biomarker discovery.

Synthetic routes to this compound often involve deuterium exchange or labeled precursor incorporation, with yields optimized for GMP-compliant production. Industry searches for "high-purity deuterated compounds" underscore its role in clinical trial materials. Notably, its stability under physiological conditions aligns with longitudinal study requirements.

Emerging applications include its use in targeted protein degradation (PROTACs) and epigenetic modulator design, where deuterium's kinetic isotope effect (KIE) prolongs drug action. These align with trending queries like "deuterium in PROTACs" and "isotope-labeled chemical probes".

Regulatory considerations emphasize its classification as a non-hazardous research chemical, with handling protocols similar to non-deuterated analogs. Storage recommendations typically suggest anhydrous conditions to preserve the anhydride functionality—a detail frequently searched by laboratory managers.

Future directions may explore its utility in theranostic agents combining diagnostics and therapy, particularly in personalized oncology. As deuterated drugs like Deutetrabenazine gain FDA approval, demand for specialized intermediates like CAS 1189700-43-3 will likely grow.

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